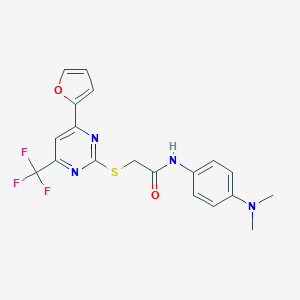![molecular formula C22H24N6O4 B284407 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a tetraazolopyrimidine derivative that has been reported to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and analgesic properties. This compound can be used as a tool compound to study the role of COX-2 in the inflammatory response and the caspase pathway in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
The future directions of research on 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide include the optimization of its synthesis method to improve the yield and purity of the compound. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. The development of analogs of this compound with improved solubility and reduced toxicity is also an area of future research. Additionally, the potential use of this compound as a tool compound for the development of new anti-inflammatory, anti-cancer, and analgesic drugs is an area of interest.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of 2-methylphenylhydrazine and 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This hydrazone is then reacted with 5-methyl-1H-tetrazole-1-carboxamide to form the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been reported to exhibit potent analgesic effects in animal models. The scientific research application of this compound is mainly focused on its potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H24N6O4 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O4/c1-12-8-6-7-9-15(12)24-21(29)18-13(2)23-22-25-26-27-28(22)19(18)14-10-16(30-3)20(32-5)17(11-14)31-4/h6-11,19H,1-5H3,(H,24,29)(H,23,25,27) |
Clé InChI |
VOZRLNPYBXJLPL-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C(=C4)OC)OC)OC)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C(=C4)OC)OC)OC)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C(=C4)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284336.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)

![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)
![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
